9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
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Description
9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
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Mechanism of Action
Target of action
The targets of these classes of compounds can vary widely depending on the specific substituents on the triazoloquinazoline ring system . Some compounds in these classes have been studied for their potential as inhibitors of various enzymes, such as carbonic anhydrase and cholinesterase .
Mode of action
The mode of action of these compounds typically involves binding to the active site of their target enzyme, inhibiting the enzyme’s activity . The specific interactions between the compound and the enzyme can depend on the structure of the compound and the enzyme.
Biochemical pathways
The biochemical pathways affected by these compounds can depend on their specific targets. For example, if a compound is an inhibitor of carbonic anhydrase, it could affect the regulation of pH and fluid balance in the body .
Pharmacokinetics
The ADME properties of these compounds can depend on their specific structures. Some compounds in these classes have been found to have good bioavailability and stability .
Result of action
The molecular and cellular effects of these compounds can depend on their specific targets and modes of action. For example, inhibition of an enzyme could lead to changes in the levels of the enzyme’s substrates and products .
Action environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of these compounds .
Properties
IUPAC Name |
9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-2-30-19-13-15(11-12-17(19)28)21-20-16(9-6-10-18(20)29)24-23-25-22(26-27(21)23)14-7-4-3-5-8-14/h3-5,7-8,11-13,21,28H,2,6,9-10H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJRSLQAOVWEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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